

The Discovery and Synthesis of Novel Strontium Silicate Phases: A Technical Guide

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Compound of Interest

Compound Name: *strontium silicate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of new **strontium silicate** phases. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the synthetic pathways involved in creating these promising biomaterials. Strontium-containing compounds have garnered significant interest for their potential applications in bone regeneration and other biomedical fields. This document consolidates key findings and methodologies to facilitate further research and development.

Overview of Strontium Silicate Phases

The **strontium silicate** system (SrO-SiO_2) is rich with various crystalline structures, each possessing unique properties. The most commonly studied phases include strontium metasilicate (SrSiO_3) and strontium orthosilicate (Sr_2SiO_4).^[1] More complex structures and newly discovered phases, such as $\text{Sr}_3\text{Si}_2\text{O}_7$ and the novel $\text{Sr}_2\text{Si}_3\text{O}_8$, are opening new avenues for materials science and biomedical applications. The synthesis method employed plays a critical role in determining the resulting phase and its characteristics.

Quantitative Data of Strontium Silicate Phases

The following table summarizes key quantitative data for several known **strontium silicate** phases, facilitating a comparative analysis of their structural properties.

Phase	Formula	Crystal System	Lattice Parameters (Å)	Melting Point (°C)
Strontium Metasilicate	SrSiO ₃	Monoclinic	a = 12.36, b = 7.14, c = 10.86, β = 111.8°	1578[2]
Strontium Orthosilicate	Sr ₂ SiO ₄	Monoclinic	a = 5.68, b = 7.09, c = 9.77, β = 92.7°	~2000
Sr ₃ Si ₂ O ₇	Tetragonal	a = 8.01, c = 13.75	-	
Novel Ribbon-Silicate	Sr ₂ Si ₃ O ₈	Monoclinic	a = 6.943, b = 13.141, c = 7.234, β = 110.89°	-

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of various **strontium silicate** phases.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for synthesizing thermally stable **strontium silicates**. It involves the high-temperature reaction of solid precursors.

Objective: To synthesize polycrystalline SrSiO₃ or Sr₂SiO₄.

Materials:

- Strontium carbonate (SrCO₃, ≥99.9%)
- Silicon dioxide (SiO₂, amorphous, ≥99.9%)
- Acetone or ethanol (for mixing)

- Alumina or platinum crucibles

Equipment:

- High-precision balance
- Agate mortar and pestle or ball mill
- High-temperature furnace (capable of reaching $\geq 1400^{\circ}\text{C}$)
- X-ray diffractometer (XRD) for phase identification

Procedure:

- **Stoichiometric Mixing:** Weigh stoichiometric amounts of SrCO_3 and SiO_2 according to the desired final phase (1:1 molar ratio for SrSiO_3 , 2:1 for Sr_2SiO_4).
- **Homogenization:** Thoroughly mix the powders in an agate mortar and pestle with the aid of acetone or ethanol to ensure a homogeneous mixture. Alternatively, use a ball mill for large-scale synthesis.
- **Calcination:** Place the mixed powder in an alumina or platinum crucible and heat in a high-temperature furnace.
 - For SrSiO_3 : Heat to $1200\text{--}1400^{\circ}\text{C}$ for 4-6 hours.
 - For Sr_2SiO_4 : Heat to $1300\text{--}1500^{\circ}\text{C}$ for 6-10 hours.
- **Intermediate Grinding:** After the initial heating, cool the sample to room temperature and grind it again to ensure homogeneity and complete reaction.
- **Final Sintering:** Return the powder to the furnace and heat again at the same temperature for a similar duration.
- **Characterization:** Analyze the final product using XRD to confirm the phase purity.

Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to produce highly pure and homogeneous **strontium silicate** nanoparticles.

Objective: To synthesize nanostructured Sr_2SiO_4 .[\[3\]](#)

Materials:

- Tetraethyl orthosilicate (TEOS, $\text{Si}(\text{OC}_2\text{H}_5)_4$, $\geq 98\%$)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$, $\geq 99\%$)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$, absolute)
- Nitric acid (HNO_3 , 70%)
- Deionized water

Equipment:

- Magnetic stirrer with heating plate
- Beakers and flasks
- pH meter
- Drying oven
- Muffle furnace

Procedure:

- **TEOS Hydrolysis:** In a beaker, mix TEOS with ethanol and a small amount of deionized water. Add a few drops of nitric acid as a catalyst for hydrolysis and stir for 1 hour.
- **Strontium Precursor Solution:** In a separate beaker, dissolve strontium nitrate in deionized water.
- **Sol Formation:** Slowly add the strontium nitrate solution to the hydrolyzed TEOS solution under vigorous stirring.

- Gelation: Continue stirring the mixture until a transparent gel is formed. This may take several hours.
- Aging: Age the gel at room temperature for 24-48 hours to strengthen the network.
- Drying: Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent, resulting in a xerogel.
- Calcination: Calcine the dried xerogel powder in a muffle furnace at 650-800°C for 2-4 hours to obtain the crystalline Sr_2SiO_4 phase.[3]
- Characterization: Use XRD and transmission electron microscopy (TEM) to analyze the phase and morphology of the resulting nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing well-crystallized **strontium silicate** powders at moderate temperatures and high pressures.

Objective: To synthesize crystalline SrSiO_3 .

Materials:

- Strontium chloride hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$, $\geq 99\%$)
- Sodium metasilicate pentahydrate ($\text{Na}_2\text{SiO}_3 \cdot 5\text{H}_2\text{O}$, $\geq 97\%$)
- Sodium hydroxide (NaOH)
- Deionized water

Equipment:

- Teflon-lined stainless steel autoclave
- Drying oven
- Centrifuge

- Freeze-dryer (optional)

Procedure:

- Precursor Solutions: Prepare aqueous solutions of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ and $\text{Na}_2\text{SiO}_3 \cdot 5\text{H}_2\text{O}$ in separate beakers.
- Precipitation: Add the Na_2SiO_3 solution dropwise to the SrCl_2 solution under constant stirring. A white precipitate will form.
- pH Adjustment: Adjust the pH of the suspension to a desired value (typically 10-12) using a NaOH solution.
- Hydrothermal Treatment: Transfer the suspension into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 180-220°C for 12-24 hours.
- Washing: After cooling the autoclave to room temperature, collect the product by centrifugation. Wash the powder repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in an oven at 60-80°C overnight or by freeze-drying.
- Characterization: Analyze the product using XRD and scanning electron microscopy (SEM).

Chemical Precipitation

Chemical precipitation is a simple and rapid method for synthesizing **strontium silicate** nanoparticles.

Objective: To synthesize amorphous **strontium silicate** nanoparticles for biomedical applications.

Materials:

- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Sodium silicate solution (water glass)

- Ammonia solution (NH_4OH)
- Deionized water

Equipment:

- Magnetic stirrer
- Beakers
- Centrifuge
- Ultrasonic bath

Procedure:

- **Precursor Solutions:** Prepare aqueous solutions of strontium nitrate and sodium silicate.
- **Precipitation:** Add the sodium silicate solution to the strontium nitrate solution under vigorous stirring.
- **pH Control:** Add ammonia solution dropwise to the mixture to control the pH and induce precipitation. The final pH will influence the particle size and composition.
- **Aging:** Allow the precipitate to age in the mother liquor for a specific period (e.g., 1-2 hours) to ensure complete reaction.
- **Washing and Collection:** Separate the nanoparticles by centrifugation and wash them several times with deionized water to remove residual ions.
- **Drying:** Dry the washed nanoparticles in an oven at a low temperature (e.g., 60°C).
- **Characterization:** Characterize the size, morphology, and composition of the nanoparticles using TEM and Energy Dispersive X-ray Spectroscopy (EDS).

Synthesis of the Novel $\text{Sr}_2\text{Si}_3\text{O}_8$ Phase

A novel **strontium silicate** phase with the formula $\text{Sr}_2\text{Si}_3\text{O}_8$, featuring a unique ribbon-silicate structure, was recently discovered through a computationally-guided, non-equilibrium synthesis approach.

Objective: To synthesize the novel metastable phase $\text{Sr}_2\text{Si}_3\text{O}_8$.

Methodology: Glass-crystallization from an aerodynamic levitation and laser-heating setup.

Experimental Workflow:

- **Precursor Preparation:** A precursor mixture with a molar ratio of $2\text{SrO} : 3\text{SiO}_2$ is prepared from high-purity SrCO_3 and SiO_2 .
- **Glass Bead Formation:** The precursor powder is pressed into a pellet and melted using a high-power laser while being aerodynamically levitated. The molten droplet is then rapidly quenched to form a glass bead.
- **Crystallization:** The glass bead is subsequently annealed at a specific temperature (e.g., in the range of $800\text{-}1000^\circ\text{C}$) to induce crystallization of the metastable $\text{Sr}_2\text{Si}_3\text{O}_8$ phase.
- **Characterization:** The resulting crystalline phase is identified and characterized using synchrotron X-ray diffraction and solid-state NMR.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthesis methods described.

Caption: Workflow for the solid-state synthesis of **strontium silicates**.

Caption: Workflow for the sol-gel synthesis of nanostructured **strontium silicates**.

Caption: Workflow for the hydrothermal synthesis of **strontium silicates**.

Caption: Logical relationship between synthesis methods and resulting phases.

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